molecular formula C13H17N3OS B10971284 7-[(3-methylpiperidin-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[(3-methylpiperidin-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B10971284
M. Wt: 263.36 g/mol
InChI Key: CCDJRWIOKZIJLB-UHFFFAOYSA-N
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Description

7-[(3-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a piperidine moiety attached to the thiazole ring

Chemical Reactions Analysis

Types of Reactions

7-[(3-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: 3-methylpiperidine in ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of various substituted thiazolopyrimidines.

Mechanism of Action

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

7-[(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C13H17N3OS/c1-10-3-2-4-15(8-10)9-11-7-12(17)16-5-6-18-13(16)14-11/h5-7,10H,2-4,8-9H2,1H3

InChI Key

CCDJRWIOKZIJLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=CC(=O)N3C=CSC3=N2

Origin of Product

United States

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